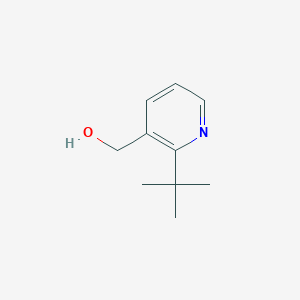
(2-Tert-butyl-3-pyridyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Tert-butyl-3-pyridyl)methanol is an organic compound characterized by a pyridine ring substituted with a tert-butyl group at the second position and a hydroxymethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butyl-3-pyridyl)methanol typically involves the reduction of 2-tert-butyl-3-pyridinecarboxylic acid or its derivatives. One common method includes the reduction of 2-tert-butyl-3-pyridinecarboxylic acid tert-butyl ester using sodium borohydride or potassium borohydride in the presence of a Lewis acid such as zinc chloride . The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butyl-3-pyridyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Tert-butyl-3-pyridinecarboxaldehyde or 2-tert-butyl-3-pyridinecarboxylic acid.
Reduction: 2-Tert-butyl-3-pyridylmethane.
Substitution: Various substituted pyridines depending on the substituent introduced.
Scientific Research Applications
(2-Tert-butyl-3-pyridyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Tert-butyl-3-pyridyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-4-pyridylmethanol
- 2-Tert-butyl-3-pyridinecarboxylic acid
- 2-Tert-butyl-3-pyridylmethane
Uniqueness
(2-Tert-butyl-3-pyridyl)methanol is unique due to the specific positioning of the tert-butyl and hydroxymethyl groups on the pyridine ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2-tert-butylpyridin-3-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)9-8(7-12)5-4-6-11-9/h4-6,12H,7H2,1-3H3 |
InChI Key |
XYLHGTYMSLBUNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















